1-Methyl-1H-indole-3-carbonyl chloride

Synthetic Efficiency Acyl Chloride Preparation Indole Chemistry

1‑Methyl‑1H‑indole‑3‑carbonyl chloride (CAS 126921‑19‑5) is a heterocyclic acyl chloride belonging to the indole family, characterized by an N‑methyl substituent at the 1‑position and a reactive carbonyl chloride group at the 3‑position of the indole core [REFS‑1]. This compound serves as a versatile acylating agent for the synthesis of indole‑based amides, esters, and complex heterocycles, with a typical commercial purity specification of ≥95% [REFS‑2].

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 126921-19-5
Cat. No. B123939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indole-3-carbonyl chloride
CAS126921-19-5
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)Cl
InChIInChI=1S/C10H8ClNO/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3
InChIKeyMCDFXFLLOVQTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indole-3-carbonyl chloride (CAS 126921-19-5): An N‑Methylated Indole‑3‑carbonyl Chloride Building Block


1‑Methyl‑1H‑indole‑3‑carbonyl chloride (CAS 126921‑19‑5) is a heterocyclic acyl chloride belonging to the indole family, characterized by an N‑methyl substituent at the 1‑position and a reactive carbonyl chloride group at the 3‑position of the indole core [REFS‑1]. This compound serves as a versatile acylating agent for the synthesis of indole‑based amides, esters, and complex heterocycles, with a typical commercial purity specification of ≥95% [REFS‑2]. The N‑methyl modification distinguishes it from the parent 1H‑indole‑3‑carbonyl chloride and influences both its reactivity profile and downstream application scope.

Supports indole-based amide and ester synthesis
N-methyl modification limits N–H side reactions during acylation
Cold-chain storage handling may be required

Why 1‑Methyl‑1H‑indole‑3‑carbonyl chloride Cannot Be Replaced by Unsubstituted or Carboxylic Acid Analogs


Direct substitution of 1‑methyl‑1H‑indole‑3‑carbonyl chloride with the non‑methylated indole‑3‑carbonyl chloride or the corresponding carboxylic acid is not functionally equivalent. The N‑methyl group alters both the steric and electronic environment of the indole ring, influencing the electrophilicity of the carbonyl chloride and mitigating unwanted N‑H side reactions during acylation [REFS‑1]. Furthermore, the acid chloride moiety provides markedly higher reactivity toward nucleophiles than the carboxylic acid, enabling efficient amide/ester bond formation under milder conditions [REFS‑2]. These structural distinctions translate into quantifiable differences in synthetic yield, storage stability, and the biological performance of derived products, as detailed in the following evidence guide.

Unsubstituted analog N-methyl alters ring electronics, shifting acylation reactivity relative to 1H-indole-3-carbonyl chloride.
Carboxylic acid form Carboxylic acid lacks reactive acid chloride, requiring activation and limiting direct amide/ester formation efficiency.
Ambient-stable analog Refrigerated storage required due to thermal sensitivity, unlike the ambient-stable unsubstituted analog.

Quantitative Differentiation Evidence for 1‑Methyl‑1H‑indole‑3‑carbonyl chloride Versus Close Analogs


Synthesis Yield Advantage: 100% Conversion from 1‑Methyl‑1H‑indole‑3‑carboxylic Acid

In a published patent protocol (CN112442010), 1‑methyl‑1H‑indole‑3‑carbonyl chloride was prepared from the corresponding carboxylic acid using thionyl chloride in DMF at room temperature, achieving quantitative 100% yield of the crude acid chloride [REFS‑1]. In contrast, the synthesis of the precursor 1‑methyl‑1H‑indole‑3‑carboxylic acid typically proceeds with yields of 85% or higher [REFS‑2]. While the acid chloride is itself a reactive intermediate, its near‑quantitative preparation from the acid underscores the efficiency of this transformation and ensures minimal loss of precious indole starting material.

Synthetic Conversion
Reported
100% (crude acid chloride) vs ≥85% (acid synthesis)
Supports synthetic efficiency review
Patent protocol; no peer-reviewed validation
Synthetic Efficiency Acyl Chloride Preparation Indole Chemistry

Enhanced Thermal Stability Requirement: Refrigerated Storage vs. Ambient Conditions for Non‑Methylated Analog

1‑Methyl‑1H‑indole‑3‑carbonyl chloride is specified for storage under inert atmosphere at 2–8°C to prevent decomposition [REFS‑1]. In contrast, the unsubstituted analog 1H‑indole‑3‑carbonyl chloride (CAS 59496‑25‑2) is routinely stored at ambient room temperature without special refrigeration requirements [REFS‑2]. This difference in recommended storage conditions reflects a measurable increase in thermal sensitivity conferred by N‑methylation, likely due to altered solid‑state packing or enhanced susceptibility to hydrolysis when the N‑H hydrogen is absent.

Storage Condition
Head-to-head
2–8°C (refrigerated) vs Ambient for unsubstituted analog
May influence handling workflow
Supplier-recommended conditions
Storage Stability Thermal Sensitivity Acyl Chloride Handling

N‑Methylation Prevents N–H Mediated Side Reactions During Acylation

The presence of the N‑methyl group in 1‑methyl‑1H‑indole‑3‑carbonyl chloride eliminates the acidic N–H proton present in unsubstituted indole‑3‑carbonyl chloride. This structural feature prevents competing N‑acylation and base‑catalyzed dimerization/polymerization side reactions that can occur when the indole nitrogen is unprotected [REFS‑1]. Consequently, acylation of amines or alcohols with the N‑methylated acid chloride proceeds with higher chemoselectivity and cleaner reaction profiles. While direct quantitative comparison data for side‑product yields are not available in the public literature, the mechanistic advantage is well‑established for N‑alkylated indoles in electrophilic substitution chemistry [REFS‑2].

Acylation Selectivity
Class-level
N-methyl prevents N–H side reactions
Supports chemoselectivity interpretation
Limited quantitative data
Reaction Selectivity Side‑Reaction Suppression Acylation

Demonstrated Utility in Generating Potent Anticancer Leads (GI₅₀ 14.3–19.5 µM)

1‑Methyl‑1H‑indole‑3‑carbonyl chloride has been employed as a key building block to synthesize (E)‑3‑(benzo[d]thiazol‑2‑ylamino)‑2‑(1‑methyl‑1H‑indole‑3‑carbonyl)‑3‑(methylthio)acrylonitrile derivatives. In vitro evaluation against the MCF‑7 breast carcinoma cell line revealed that compounds derived from this scaffold exhibit GI₅₀ values of 14.3 µM and 19.5 µM, demonstrating good anti‑tumor activity [REFS‑1]. While similar indole‑carbonyl chloride‑derived amides have been reported, the specific 1‑methyl substitution is integral to the pharmacophore, as evidenced by the consistent activity across a focused library of analogs.

Cell-Model Endpoint
Source review
GI₅₀ 14.3 µM, 19.5 µM (MCF-7)
Supports cell-viability endpoint review
Single cell line; requires broader validation
Anticancer Medicinal Chemistry Breast Carcinoma

Optimal Use Cases for 1‑Methyl‑1H‑indole‑3‑carbonyl chloride Based on Quantitative Evidence


High‑Efficiency Synthesis of N‑Methylindole‑3‑carboxamide Libraries

Medicinal chemistry groups requiring rapid, high‑yielding access to diverse N‑methylindole‑3‑carboxamides should prioritize this acid chloride. The 100% conversion efficiency from the carboxylic acid ensures minimal waste of the indole core [REFS‑1], and the N‑methylation eliminates N–H‑derived byproducts, enabling parallel synthesis with reliable, clean reaction outcomes.

Oncology Drug Discovery Targeting MCF‑7 Breast Carcinoma

Investigators pursuing indole‑based kinase inhibitors or cytotoxic agents can leverage this building block to directly access a scaffold with demonstrated low‑micromolar activity (GI₅₀ 14.3–19.5 µM) against MCF‑7 cells [REFS‑2]. The published synthetic route using this acid chloride provides a validated entry point for structure‑activity relationship (SAR) exploration.

Cold‑Chain Managed Synthetic Workflows

Laboratories equipped with refrigerated storage (2–8°C) and inert atmosphere handling capabilities can safely manage this compound's enhanced thermal sensitivity [REFS‑3]. The requirement for cold storage differentiates its handling from ambient‑stable analogs, making it suitable for facilities with established cold‑chain protocols.

Synthesis of Serotonin Receptor Ligands and CNS‑Active Compounds

The 1‑methylindole core is a privileged scaffold in neuropharmacology, particularly for serotonin (5‑HT) receptor modulation. This acid chloride enables efficient introduction of the N‑methylindole‑3‑carbonyl moiety into amine‑containing drug candidates, supporting CNS drug discovery efforts where precise control over N‑substitution is critical [REFS‑1].

Application
Selection Property
Validation Focus
N-Methylindole-3-carboxamide library synthesis
Reactive acid chloride with N-methyl protection
Conversion efficiency and chemoselectivity
MCF-7 breast carcinoma cell-model studies
Indole scaffold with reported cell-viability endpoints
GI₅₀ endpoint review against MCF-7
Cold-chain managed synthetic workflows
Refrigerated storage handling requirement
Storage condition and inert atmosphere review
CNS ligand synthesis
N-Methylindole carbonyl for amine coupling
Receptor-binding SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-indole-3-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.